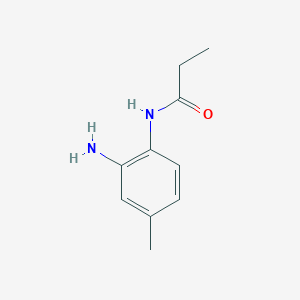

N-(2-Amino-4-methylphenyl)propanamide

Overview

Description

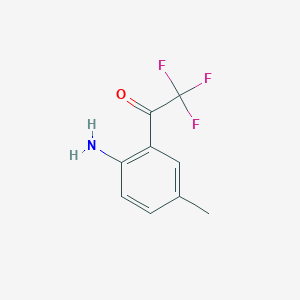

N-(2-Amino-4-methylphenyl)propanamide, also known as 4-aminomethylbenzoic acid, is an organic compound derived from the amino acid phenylalanine. It is a white crystalline solid with a melting point of 83-84°C and a boiling point of 206-207°C. It is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in analytical chemistry and as a starting material for the production of dyes and other compounds.

Scientific Research Applications

Biocatalysis in Drug Metabolism

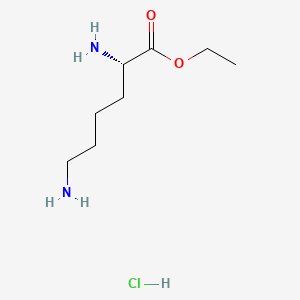

One study illustrated the use of biocatalysis for generating mammalian metabolites of a compound similar in structure to N-(2-Amino-4-methylphenyl)propanamide, highlighting the potential for microbial systems to produce drug metabolites for structural characterization and clinical investigation purposes (Zmijewski et al., 2006).

Pharmacokinetics and Metabolism

Another study focused on the pharmacokinetics and metabolism of a selective androgen receptor modulator, providing insights into the compound's absorption, clearance, distribution, and extensive metabolic profile in rats (Wu et al., 2006).

Malaria Treatment Leads

Research on substituted aminoacetamides, including compounds structurally related to N-(2-Amino-4-methylphenyl)propanamide, has identified novel leads for malaria treatment. These compounds demonstrated low-nanomolar activity against the malaria parasite and potential transmission-blocking capabilities (Norcross et al., 2019).

Antibacterial Activity

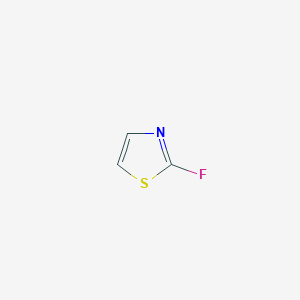

A study on the synthesis of azole derivatives from compounds including N-(2-Amino-4-methylphenyl)propanamide analogs revealed their potential antibacterial activity, demonstrating the compound's application in developing new antibacterial agents (Tumosienė et al., 2012).

TRPV1 Antagonists

Research into 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, related to N-(2-Amino-4-methylphenyl)propanamide, explored their use as potent transient receptor potential vanilloid 1 (TRPV1) antagonists, indicating the therapeutic potential of these compounds in pain management (Kim et al., 2012).

Mechanism of Action

Target of Action

The primary targets of N-(2-Amino-4-methylphenyl)propanamide are currently unknown

Result of Action

The molecular and cellular effects of N-(2-Amino-4-methylphenyl)propanamide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

N-(2-amino-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-9-5-4-7(2)6-8(9)11/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYFFXWTKMHLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589809 | |

| Record name | N-(2-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-4-methylphenyl)propanamide | |

CAS RN |

946736-97-6 | |

| Record name | N-(2-Amino-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

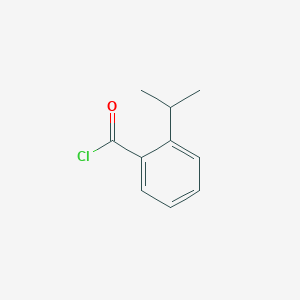

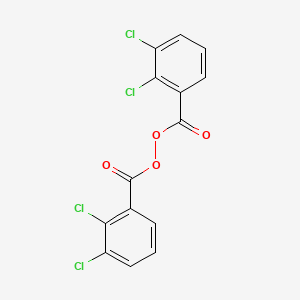

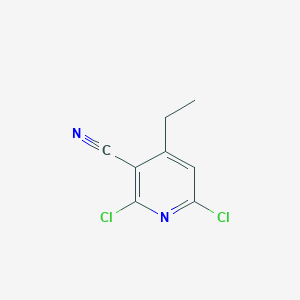

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)

![Ethyl (2'-chloro[1,1'-biphenyl]-4-yl)acetate](/img/structure/B1628776.png)

![6-Ethynyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1628778.png)

![[1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B1628785.png)

![Thieno[3,4-d]pyrimidine](/img/structure/B1628787.png)